K114
Overview
Description
Mechanism of Action
Target of Action
K114 primarily targets amyloid fibrils , which are protein aggregates associated with several diseases . It binds tightly to these fibrils with an EC50 of 20-30 nM .
Mode of Action
This compound is a fluorescent Congo Red analogue that interacts with its targets by binding to amyloid fibrils . This interaction results in an enhancement in fluorescence intensity and shifts in the excitation and emission spectra .
Biochemical Pathways
It is known that this compound’s interaction with amyloid fibrils can influence the aggregation and formation of these fibrils . This could potentially impact the progression of diseases associated with amyloid fibril formation.
Pharmacokinetics
Its solubility and fluorescence properties suggest that it could potentially be used as a diagnostic tool in research settings .
Result of Action
The binding of this compound to amyloid fibrils results in a significant increase in fluorescence . This property makes this compound an efficient detector of amyloid fibrils, including those found in semen-derived enhancer of virus infection (SEVI) .
Biochemical Analysis
Biochemical Properties
K114 interacts with amyloid fibrils, which are misfolded proteins that accumulate in various diseases . The interaction between this compound and these fibrils is primarily due to the compound’s ability to bind to the fibrils and fluoresce, thereby allowing for the detection and differentiation of these disease-associated structures .
Cellular Effects
In cellular processes, this compound plays a crucial role in the detection and differentiation of amyloid deposits, particularly in diseases like renal amyloidosis . The compound’s fluorescence allows for the visualization of these deposits, thereby aiding in the diagnosis and study of these conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to bind to amyloid fibrils and fluoresce . This fluorescence is thought to occur due to the formation of a highly fluorescent, phenolate-like species on the surface of the fibrils . This mechanism allows this compound to be an efficient detector of certain types of amyloid fibrils .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by the presence of amyloid fibrils, as the compound is known to bind to these structures . Therefore, in cells with amyloid deposits, this compound would be expected to localize to these areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of K114 involves the bromination of 2,5-bis-(4-hydroxy)styrylbenzene. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
K114 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the bromine position, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
K114 is widely used in scientific research due to its specific binding to amyloid fibrils. Some of its applications include:
Chemistry: Used as a fluorescent probe to study the formation and structure of amyloid fibrils.
Biology: Employed in the detection of amyloid fibrils in biological samples, aiding in the study of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Medicine: Utilized in diagnostic imaging to detect amyloid plaques in patients with neurodegenerative diseases.
Industry: Applied in the development of diagnostic tools and assays for amyloid detection.
Comparison with Similar Compounds
K114 is unique in its minimal fluorescence in aqueous buffers and its bright fluorescence upon binding to amyloid fibrils. Similar compounds include:
Congo Red: Another amyloid-specific dye but with different fluorescence properties.
Thioflavin T and S: Commonly used amyloid dyes with different binding affinities and fluorescence characteristics.
This compound stands out due to its high specificity and sensitivity for amyloid fibrils, making it a valuable tool in amyloid research and diagnostics.
Properties
IUPAC Name |
4-[(E)-2-[3-bromo-4-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl]ethenyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrO2/c23-22-15-18(2-1-16-5-11-20(24)12-6-16)4-10-19(22)9-3-17-7-13-21(25)14-8-17/h1-15,24-25H/b2-1+,9-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPHQQMZTXMEGO-RJTULKDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=C(C=C2)C=CC3=CC=C(C=C3)O)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=C(C=C2)/C=C/C3=CC=C(C=C3)O)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017556 | |
Record name | (E,E)-1-Bromo-2,5-bis-(4-hydroxystyryl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872201-12-2 | |
Record name | (E,E)-1-Bromo-2,5-bis-(4-hydroxystyryl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (trans,trans)-1-Bromo-2,5-bis-(4-hydroxy)styrylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.